A Technical Guide to 1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol and its Analogs: A Core Component in Modern Drug Discovery
A Technical Guide to 1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol and its Analogs: A Core Component in Modern Drug Discovery
Introduction: The landscape of medicinal chemistry is continually evolving, with a significant trend towards the development of therapeutic agents possessing greater three-dimensional complexity. Within this paradigm, the pyrrolidine scaffold has emerged as a pivotal structural motif.[1] This guide provides an in-depth technical overview of 1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol, a compound that embodies the strategic combination of a versatile heterocyclic core with a functionality-enhancing trifluoromethyl group. Due to the limited availability of specific data for this exact structure, this whitepaper will focus on its close and well-characterized analog, (3R)-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol (CAS Number: 1787201-13-1) , to provide a comprehensive and technically robust resource for researchers, scientists, and drug development professionals.[2] The principles and applications discussed herein are broadly applicable to this class of compounds.
The five-membered pyrrolidine ring is a cornerstone in drug design, offering a non-planar, sp3-hybridized scaffold that allows for a more thorough exploration of pharmacophore space compared to its flat aromatic counterparts.[3][4] This structural feature, coupled with the potential for multiple stereogenic centers, provides a framework for creating molecules with highly specific spatial orientations, which is crucial for selective interactions with biological targets.[3] The incorporation of a trifluoromethyl group further enhances the therapeutic potential of these molecules by improving metabolic stability, increasing lipophilicity, and enhancing binding affinity to target proteins.[5]
This guide will delve into the synthesis, physicochemical properties, and applications of this important class of molecules, providing a foundational understanding for their use in contemporary drug discovery programs.
Physicochemical Properties and Structural Characterization
The foundational step in the exploration of any novel chemical entity is the thorough characterization of its physical and chemical properties. These parameters are critical in predicting the compound's behavior in biological systems and for the development of suitable formulations.
Table 1: Physicochemical Properties of (3R)-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol
| Property | Value | Source |
| CAS Number | 1787201-13-1 | [2] |
| Molecular Formula | C12H14F3NO | [2] |
| Molecular Weight | 245.245 g/mol | [2] |
| InChI Key | LKFUGDILXFUNLB-LLVKDONJSA-N | [2] |
| SMILES | O[C@@H]1CCN(Cc2cccc(c2)C(F)(F)F)C1 | r |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-2.0!"]; C3 [label="C", pos="0,-2.5!"]; C4 [label="C", pos="1.2,-2.0!"]; C5 [label="C", pos="1.2,-0.5!"]; O1 [label="O", pos="2.2,-2.5!"]; H1[label="H", pos="2.8,-2.2!"]; C6 [label="C", pos="0,1.5!"]; C7 [label="C", pos="-0.8,2.5!"]; C8 [label="C", pos="-0.4,3.8!"]; C9 [label="C", pos="0.8,4.2!"]; C10 [label="C", pos="1.6,3.2!"]; C11 [label="C", pos="1.2,1.9!"]; C12 [label="C", pos="-1.4,5.0!"]; F1 [label="F", pos="-2.4,4.5!"]; F2 [label="F", pos="-1.0,6.2!"]; F3 [label="F", pos="-2.0,5.8!"];
// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C4 -- O1; O1 -- H1; N1 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; C8 -- C12; C12 -- F1; C12 -- F2; C12 -- F3;
// Double bonds C7 -- C8 [style=invis]; C9 -- C10 [style=invis]; C11 -- C7 [style=invis];
// Aromatic ring indication node [shape=point, width=0.01, height=0.01]; p1 [pos="-0.2,2.8!"]; p2 [pos="0.7,3.3!"]; p3 [pos="0.5,2.3!"]; p1 -- p2 [style=invis]; p2 -- p3 [style=invis]; p3 -- p1 [style=invis]; }
Caption: Chemical structure of (3R)-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol.
Synthesis and Methodologies
The synthesis of trifluoromethyl-substituted pyrrolidines is a topic of significant interest in medicinal chemistry.[6] A common and effective method for the synthesis of N-benzylated pyrrolidin-3-ols involves the reductive amination of a suitable pyrrolidinone precursor, followed by reduction of the ketone.
Protocol 1: A General Synthetic Approach
-
Reductive Amination: 3-Hydroxypyrrolidine is reacted with 3-(trifluoromethyl)benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. This one-pot reaction directly forms the N-benzylated product. The choice of a mild reducing agent is crucial to avoid the reduction of the trifluoromethyl group.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol.
-
Chiral Separation: If a specific stereoisomer is required, the racemic mixture can be resolved using chiral chromatography or by derivatization with a chiral auxiliary followed by separation and subsequent removal of the auxiliary.
Caption: General workflow for the synthesis of the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine ring is a prevalent scaffold in a multitude of FDA-approved drugs, highlighting its importance in medicinal chemistry.[7] Compounds containing the 1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol core and its analogs are being investigated for a range of therapeutic applications, including as antibacterial, antiviral, and anticancer agents.[8]
The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, which can be critical for binding to biological targets. Furthermore, the trifluoromethyl group can enhance membrane permeability and metabolic stability, leading to improved pharmacokinetic profiles.[5]
Potential Therapeutic Targets:
-
Kinase Inhibitors: The pyrrolidine scaffold can be functionalized to target the ATP-binding site of various kinases, which are implicated in cancer and inflammatory diseases.
-
GPCR Ligands: The three-dimensional nature of the pyrrolidine ring makes it an ideal scaffold for designing ligands that can selectively bind to G-protein coupled receptors.
-
Ion Channel Modulators: Derivatives of this class of compounds have shown potential in modulating the activity of ion channels, which are important targets for the treatment of pain and neurological disorders.[9]
Caption: Key properties and therapeutic applications of the core scaffold.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol and its analogs. The following information is based on general safety guidelines for similar chemical structures.
Table 2: General Safety and Handling Precautions
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[10] |
| Inhalation | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[10] |
| Skin Contact | Avoid contact with skin. In case of contact, wash with plenty of soap and water.[11] |
| Eye Contact | Avoid contact with eyes. In case of contact, rinse cautiously with water for several minutes.[11] |
| Ingestion | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth.[11] |
| Fire-Fighting Measures | Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[12] |
| Storage | Keep container tightly closed and store in a dry, cool, and well-ventilated place.[13] |
Conclusion
The 1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol scaffold represents a confluence of desirable features for modern drug discovery. Its inherent three-dimensionality, coupled with the advantageous properties imparted by the trifluoromethyl group, makes it a valuable building block for the synthesis of novel therapeutic agents. This technical guide, by focusing on the well-characterized analog (3R)-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol, has provided a comprehensive overview of the synthesis, properties, applications, and safety considerations for this important class of compounds. It is anticipated that further exploration of this chemical space will lead to the development of new and effective treatments for a wide range of diseases.
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